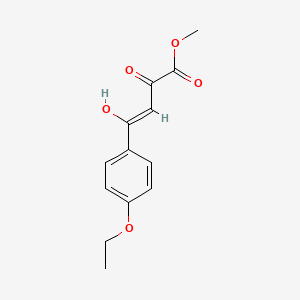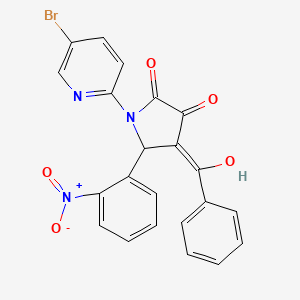
methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate
Vue d'ensemble
Description
Methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 4-(4-ethoxyphenyl)-2-oxo-3-butenoate or simply as EEPOB. It is a yellow crystalline solid that has a molecular formula of C14H16O5.
Mécanisme D'action
The mechanism of action of EEPOB is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. EEPOB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EEPOB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. EEPOB has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
EEPOB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It also exhibits low toxicity and has been shown to have minimal side effects. However, one limitation of EEPOB is that it is not water-soluble, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on EEPOB. One area of interest is its potential use as a drug delivery system. Researchers are also interested in exploring its anti-inflammatory and anti-tumor properties further. Additionally, there is potential for EEPOB to be used in the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of EEPOB and its potential applications in various fields of scientific research.
Conclusion:
EEPOB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It exhibits anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use as a drug delivery system. EEPOB has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. However, it is not water-soluble, which may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of EEPOB and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
EEPOB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EEPOB has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
Propriétés
IUPAC Name |
methyl (Z)-4-(4-ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-8,14H,3H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCIMLKFOHXAC-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B3917944.png)


![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917969.png)
![N-[3-methoxy-4-(1-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917977.png)
![N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917985.png)

![4-cinnamoyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917997.png)
![N-[4-(2-furyl)phenyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B3918003.png)
![methyl 2-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3918006.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B3918014.png)
![N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3918031.png)
![2-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl benzenesulfonate](/img/structure/B3918036.png)